N-(3,5-difluorophenyl)-N'-2-pyridinylthiourea
Overview
Description
N-(3,5-difluorophenyl)-N'-2-pyridinylthiourea, commonly known as DFT, is a small molecule compound that has gained significant attention in the scientific community due to its unique properties. DFT belongs to the class of thiourea compounds, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of DFT is not fully understood. However, several studies have suggested that DFT exerts its biological activity by inhibiting specific enzymes and signaling pathways. For example, DFT has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. In addition, DFT has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
DFT has been shown to have several biochemical and physiological effects. For example, DFT has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the elimination of damaged or abnormal cells. In addition, DFT has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, DFT has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
DFT has several advantages as a tool compound in lab experiments. First, DFT is a small molecule with a high purity, which makes it easy to handle and analyze. Second, DFT has a well-defined chemical structure, which allows for precise structure-activity relationship studies. However, DFT also has several limitations. For example, DFT has low solubility in water, which can limit its application in certain experiments. In addition, DFT has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of DFT. First, further studies are needed to elucidate the exact mechanism of action of DFT. Second, the potential applications of DFT in the treatment of other diseases, such as neurodegenerative diseases, should be investigated. Third, the development of novel DFT derivatives with improved pharmacological properties should be explored. Finally, the use of DFT as a tool compound in the study of thiourea compounds should be further investigated.
Conclusion:
In conclusion, DFT is a small molecule compound with unique properties that have gained significant attention in the scientific community. The synthesis of DFT is straightforward, and DFT has several potential applications in the field of medicinal chemistry. The exact mechanism of action of DFT is not fully understood, but DFT has been shown to have several biochemical and physiological effects. DFT has several advantages as a tool compound in lab experiments, but also has several limitations. There are several future directions for the study of DFT, including the elucidation of its exact mechanism of action and the development of novel DFT derivatives.
Scientific Research Applications
DFT has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of DFT is in the field of medicinal chemistry. DFT has shown promising results in the treatment of several diseases, including cancer, inflammation, and diabetes. In addition, DFT has been used as a tool compound in several studies to investigate the biological activity of thiourea compounds.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-pyridin-2-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3S/c13-8-5-9(14)7-10(6-8)16-12(18)17-11-3-1-2-4-15-11/h1-7H,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLJCSSJDBFHKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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